molecular formula C20H32O4 B149805 16beta,17-Dihydroxy-ent-kaurane-19-oic acid CAS No. 74365-74-5

16beta,17-Dihydroxy-ent-kaurane-19-oic acid

Cat. No.: B149805
CAS No.: 74365-74-5
M. Wt: 336.5 g/mol
InChI Key: MRBLTWPEPGRXQN-DKUWUMJMSA-N
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Description

16beta,17-Dihydroxy-ent-kaurane-19-oic acid is a ent-kaurane diterpenoid that is substituted by hydroxy groups at positions 16 and 17 (the 16beta stereoisomer). This compound is isolated from plants such as Helianthus species and Annona squamosa . It exhibits notable anti-HIV activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16beta,17-Dihydroxy-ent-kaurane-19-oic acid typically involves the oxidation of ent-kaurane-19-oic acid . The reaction conditions often include the use of oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium .

Industrial Production Methods

The extraction process involves solvent extraction followed by chromatographic purification to isolate the compound from plant materials .

Chemical Reactions Analysis

Types of Reactions

16beta,17-Dihydroxy-ent-kaurane-19-oic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ent-kaurane-19-oic acid derivatives with various functional groups replacing the hydroxy groups .

Scientific Research Applications

16beta,17-Dihydroxy-ent-kaurane-19-oic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 16beta,17-Dihydroxy-ent-kaurane-19-oic acid exerts its effects involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

16beta,17-Dihydroxy-ent-kaurane-19-oic acid is unique due to its specific stereochemistry and biological activities . Its dual hydroxy substitution at positions 16 and 17 distinguishes it from other kaurane diterpenoids, contributing to its potent anti-HIV and anticancer properties .

Properties

CAS No.

74365-74-5

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(1S,4S,5R,9S,10R,13S,14S)-14-hydroxy-14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

InChI

InChI=1S/C20H32O4/c1-17-7-3-8-18(2,16(22)23)14(17)6-9-19-10-13(4-5-15(17)19)20(24,11-19)12-21/h13-15,21,24H,3-12H2,1-2H3,(H,22,23)/t13-,14-,15-,17+,18+,19-,20+/m0/s1

InChI Key

MRBLTWPEPGRXQN-DKUWUMJMSA-N

SMILES

CC12CCCC(C1CCC34C2CCC(C3)C(C4)(CO)O)(C)C(=O)O

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@@H](C3)[C@@](C4)(CO)O)(C)C(=O)O

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)C(C4)(CO)O)(C)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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